3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted benzene ring, a sulfonamide group, and a thieno[3,2-c]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c]pyridine core, followed by the introduction of the azetidine ring and the sulfonamide group. Key steps include:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Sulfonamide Group: This step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Indole Derivatives: Indole derivatives are another class of compounds with diverse biological activities.
Uniqueness
3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[2-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-oxoethyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S2/c19-14-2-1-3-16(8-14)27(24,25)20-9-18(23)22-11-15(12-22)21-6-4-17-13(10-21)5-7-26-17/h1-3,5,7-8,15,20H,4,6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBNSNIPLKBZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CNS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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